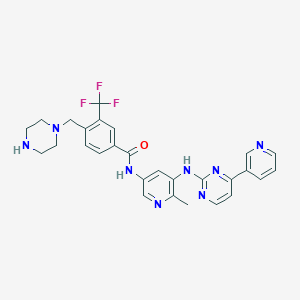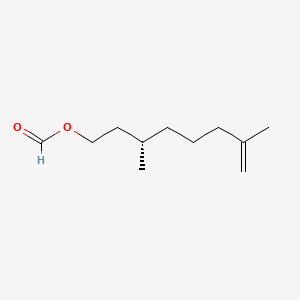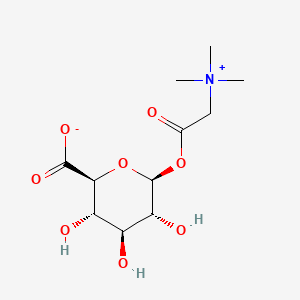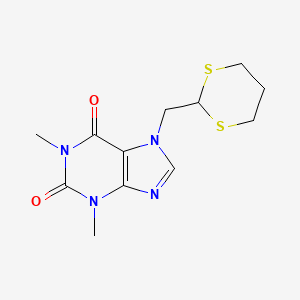
7-(1,3-Dithian-2-ylmethyl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1,3-Dithian-2-ylmethyl)theophylline is a derivative of theophylline, a well-known methylxanthine used primarily as a bronchodilator for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by the presence of a dithiane group attached to the theophylline structure, which potentially modifies its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1,3-Dithian-2-ylmethyl)theophylline typically involves the reaction of theophylline with 1,3-dithiane. The reaction is carried out under controlled conditions, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds through the formation of a nucleophilic intermediate, which then attacks the theophylline molecule to form the desired product .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 7-(1,3-Dithian-2-ylmethyl)theophylline can undergo various chemical reactions, including:
Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dithiane group, reverting to theophylline.
Substitution: The dithiane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Theophylline.
Substitution: Various substituted theophylline derivatives.
Scientific Research Applications
7-(1,3-Dithian-2-ylmethyl)theophylline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of sulfur-containing heterocycles and other complex molecules.
Biology: Studied for its potential effects on cellular processes due to its structural similarity to theophylline.
Medicine: Investigated for its bronchodilator properties and potential use in treating respiratory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 7-(1,3-Dithian-2-ylmethyl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) in cells. This results in the relaxation of smooth muscle, particularly in the bronchi, leading to bronchodilation. Additionally, the compound has decreased affinity for adenosine receptors, which may contribute to its improved safety profile compared to theophylline .
Comparison with Similar Compounds
Theophylline: A methylxanthine used as a bronchodilator.
Doxofylline: A derivative of theophylline with a dioxolane group, used for its bronchodilator properties.
Diprophylline: Another theophylline derivative with a dihydroxypropyl group, known for causing fewer gastrointestinal side effects.
Uniqueness: 7-(1,3-Dithian-2-ylmethyl)theophylline is unique due to the presence of the dithiane group, which may alter its pharmacokinetics and pharmacodynamics, potentially offering a different safety and efficacy profile compared to other theophylline derivatives .
Properties
CAS No. |
116763-37-2 |
|---|---|
Molecular Formula |
C12H16N4O2S2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
7-(1,3-dithian-2-ylmethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C12H16N4O2S2/c1-14-10-9(11(17)15(2)12(14)18)16(7-13-10)6-8-19-4-3-5-20-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
QWURTKQODPNCHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3SCCCS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




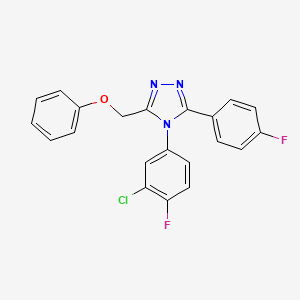


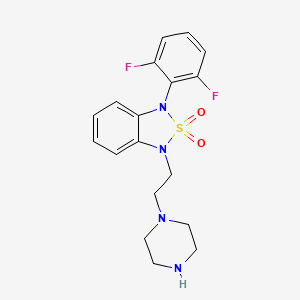


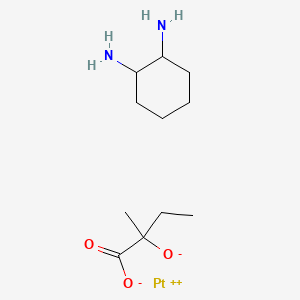
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-](/img/structure/B12761953.png)
